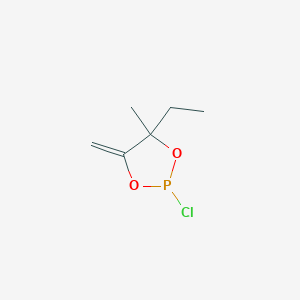
2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane is an organophosphorus compound characterized by its unique structure, which includes a dioxaphospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane typically involves the reaction of appropriate chlorophosphates with ethyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphospholane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but with different substituents.
4-Ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one: Shares some structural features but lacks the phosphorus atom.
Uniqueness
2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane is unique due to its specific combination of substituents and the presence of a dioxaphospholane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
99107-81-0 |
|---|---|
Molekularformel |
C6H10ClO2P |
Molekulargewicht |
180.57 g/mol |
IUPAC-Name |
2-chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H10ClO2P/c1-4-6(3)5(2)8-10(7)9-6/h2,4H2,1,3H3 |
InChI-Schlüssel |
OFOPYCVBIAFYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=C)OP(O1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


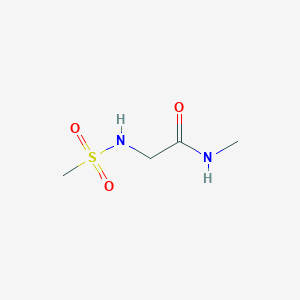
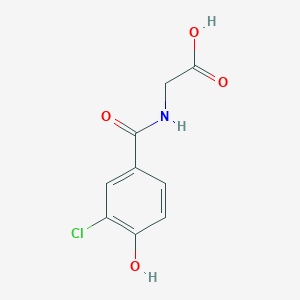
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
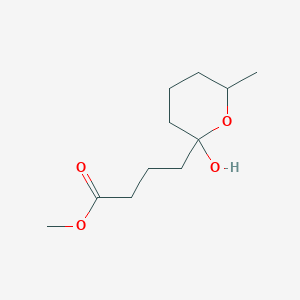
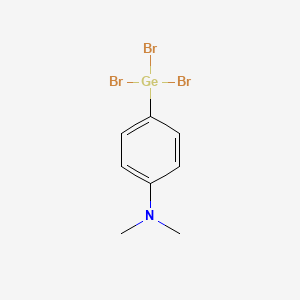
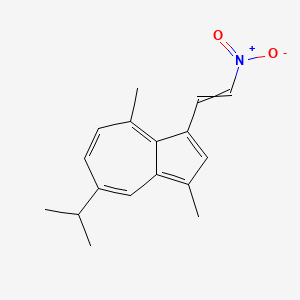
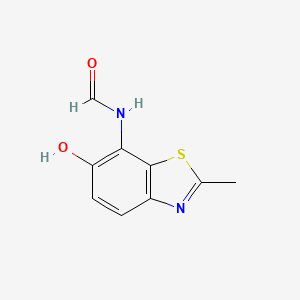
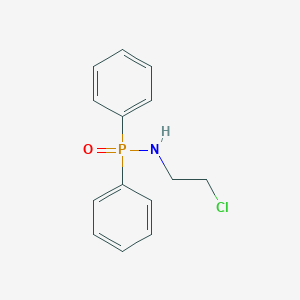
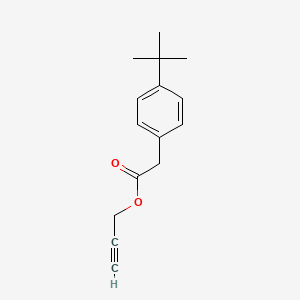
![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)

![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

